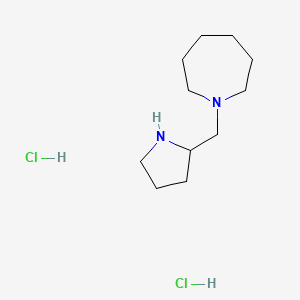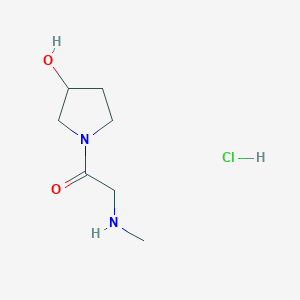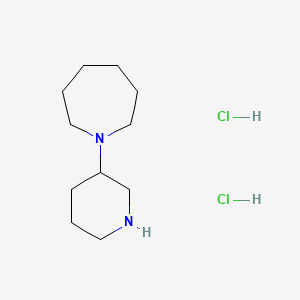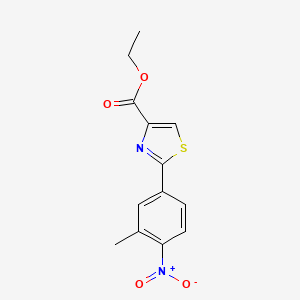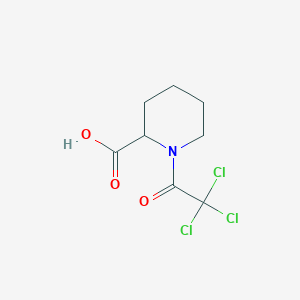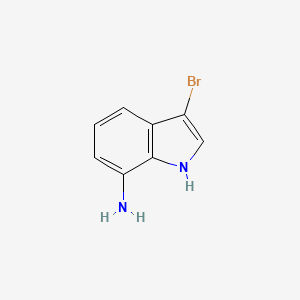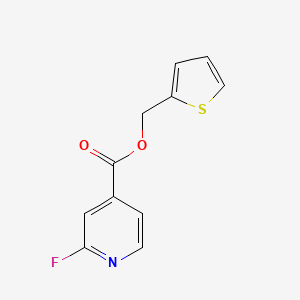
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate
Übersicht
Beschreibung
“Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate”, also known as TFPC, is a complex organic molecule with the molecular formula C13H8FNO2S. It contains both a fluorine atom and a thiophene ring. The CAS Number of this compound is 1343421-22-6 .
Molecular Structure Analysis
The molecular weight of “Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate” is 237.25 . The InChI code for this compound is 1S/C11H8FNO2S/c12-10-6-8(3-4-13-10)11(14)15-7-9-2-1-5-16-9/h1-6H,7H2 .Physical And Chemical Properties Analysis
“Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate” is a powder . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Biological Activities and Chemical Synthesis
Thiophene-containing compounds, including variations similar to Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate, have been studied for their wide spectrum of biological activities. These activities range from antibacterial, antifungal, antioxidant, to antiviral properties. The synthesis and crystal structures of substituted thiophenes have been a subject of interest, demonstrating their potential in pharmaceutical applications (Nagaraju et al., 2018).
2. Antimicrobial Activity
Research has shown that specific thiophene derivatives exhibit significant antimicrobial properties. For example, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was found to have effective antibacterial activity against various microorganisms, highlighting the potential of thiophene compounds in developing new antimicrobial agents (Cakmak et al., 2022).
3. Material Science Applications
Thiophene and its derivatives also find applications in material science. Polymeric thiophenes are used in electronics for thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. This highlights the versatility of thiophene compounds beyond biological applications (Nagaraju et al., 2018).
4. Application in Dye-Sensitized Solar Cells
In the field of renewable energy, thiophene derivatives have been used in dye-sensitized solar cells. A study reported a high molar extinction coefficient heteroleptic ruthenium dye, which includes thiophene elements, demonstrating a 5% electric power conversion efficiency in a solid-state dye-sensitized solar cell (Wang et al., 2010).
5. Corrosion Inhibition
Thiophene compounds have also been studied for their role in corrosion inhibition. Research involving N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L) showed that it acts as an efficient corrosion inhibitor, particularly in acidic environments (Daoud et al., 2014).
Eigenschaften
IUPAC Name |
thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-10-6-8(3-4-13-10)11(14)15-7-9-2-1-5-16-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNWWULHUVRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)COC(=O)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



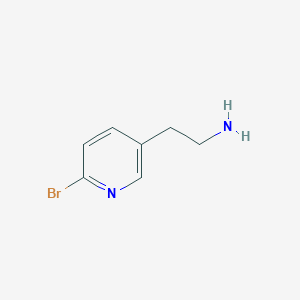
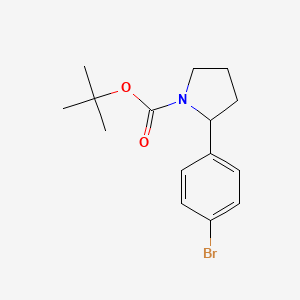
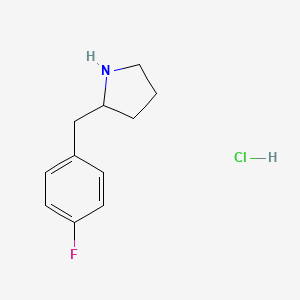
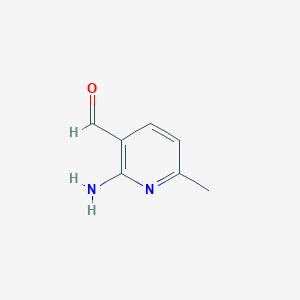
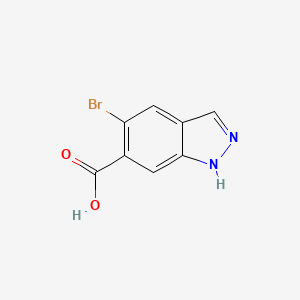
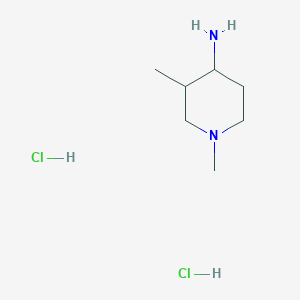
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)
